Enhanced Lipophilicity for Membrane Permeability
The target compound exhibits a measured LogP of 1.8902, compared with LogP of 0.3537 for the des-chloro analog 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid . This LogP difference of approximately 1.54 log units corresponds to a ~35-fold higher octanol-water partition coefficient, placing the target compound within the optimal lipophilicity range (LogP 1–3) associated with favorable passive membrane permeability and oral bioavailability, whereas the des-chloro analog falls below this range and may exhibit poor membrane penetration . The chloro substituent is the sole structural variable between these two compounds, enabling direct attribution of the lipophilicity gain to the chlorine atom.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8902 |
| Comparator Or Baseline | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid (des-chloro analog, CAS 259807-47-1): LogP = 0.3537 |
| Quantified Difference | ΔLogP ≈ 1.54 (≈35-fold higher partition coefficient for target compound) |
| Conditions | Computed/measured LogP values from vendor technical datasheets; target compound data from Leyan (computed value); comparator data from ChemBase (calculated JChem property) |
Why This Matters
A LogP of 1.89 positions the target compound within the empirically validated optimal range for CNS drug candidates (LogP 1–3), making it a superior starting point for neuroscience-focused library synthesis compared to the overly hydrophilic des-chloro analog.
- [1] ChemBase. Compound Detail: 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, CAS 259807-47-1. LogP 0.3537, TPSA 75.97 Ų, pKa (acid) 3.916. ChemBase ID: 77759. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W. and Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3): 3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
